molecular formula C18H20N6O4S3 B3014503 Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate CAS No. 494825-99-9

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B3014503
CAS No.: 494825-99-9
M. Wt: 480.58
InChI Key: GRFNVCHDMOVROV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester (ethyl group), a methyl group at position 4, and a complex sulfur-linked acetamido side chain. This side chain incorporates a 1,3,4-oxadiazole ring connected via a thioether bridge to a 4,6-dimethylpyrimidine moiety.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4S3/c1-5-27-15(26)14-11(4)21-17(31-14)22-12(25)7-30-18-24-23-13(28-18)8-29-16-19-9(2)6-10(3)20-16/h6H,5,7-8H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFNVCHDMOVROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₃S₂
Molecular Weight391.508 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point630.3 ± 55.0 °C
LogP5.14
Flash Point335.0 ± 31.5 °C

This compound features multiple functional groups, including thiazole and pyrimidine rings, which contribute to its biological activity.

This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes, particularly human sirtuin 2 (SIRT2). SIRT2 is involved in various cellular processes such as gene expression regulation and cell cycle control . The compound's structural features allow it to bind effectively to the active sites of these enzymes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity against several bacterial strains. For instance:

Bacterial StrainActivity Level
Escherichia coliModerate Inhibition
Klebsiella pneumoniaeHigh Inhibition
Acinetobacter baumanniiLow Inhibition

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. It may modulate inflammatory pathways by inhibiting specific cytokines and chemokines involved in the inflammatory response .

Case Studies and Research Findings

  • Study on SIRT2 Inhibition : A study demonstrated that derivatives of Ethyl 2-(2-(2-(4,6-dimethylpyrimidin-2-yl)thio)acetamido) exhibited selective inhibition of SIRT2 with IC50 values in the low micromolar range. This inhibition was associated with reduced cell proliferation in cancer cell lines.
  • Antimicrobial Evaluation : Another research evaluated a series of related compounds for their antimicrobial efficacy against various pathogens. Ethyl derivatives showed significant activity against Gram-negative bacteria, suggesting a potential pathway for further drug development .
  • Mechanistic Insights : A mechanistic study using molecular docking techniques revealed that the compound binds effectively to the active site of SIRT2, providing insights into its inhibitory action and paving the way for structure-based drug design .

Comparison with Similar Compounds

Pyridinyl vs. Oxadiazole-Pyrimidine Substituents

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () replaces the oxadiazole-pyrimidine side chain with a pyridinyl group. These differences may influence solubility and receptor binding .

Thioether-Linked Triazole-Phenoxy Systems

describes a compound with a thioacetamido-thiazole moiety linked to a triazole-phenoxy group.

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives

Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate () features a thiadiazole core instead of oxadiazole. Sulfur’s larger atomic size in thiadiazole increases lipophilicity compared to the oxygen-containing oxadiazole, which may enhance membrane permeability but reduce aqueous solubility .

Halogenated Pyridinylmethyl Thiazoles

Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate () includes halogen and trifluoromethyl groups, which impart strong electron-withdrawing effects and metabolic resistance. In contrast, the target compound’s dimethylpyrimidine group offers steric bulk without halogenation, possibly reducing toxicity risks .

Bioactivity Implications

  • Anticancer Activity : Pyridinyl-thiazole derivatives () have been explored for receptor tyrosine kinase inhibition, implying the target compound’s oxadiazole-pyrimidine side chain could modulate similar pathways with enhanced specificity .
  • Enzyme Inhibition: Compounds with triazole-phenoxy motifs () target dual Sirt2/HDAC6 inhibition, suggesting the oxadiazole-pyrimidine system might interact with analogous epigenetic regulators .

Structural and Physicochemical Comparison Table

Compound Name / ID Molecular Formula Key Substituents Heterocyclic Core Potential Bioactivity
Target Compound C₁₉H₂₁N₅O₄S₃ 4,6-Dimethylpyrimidinyl, 1,3,4-oxadiazole, thioether Thiazole Hypothesized kinase inhibition
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate C₁₂H₁₂N₂O₂S Pyridinyl Thiazole Kinase inhibition
Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate C₁₅H₁₅N₃O₄S₃ Benzodioxole, thiadiazole Thiadiazole Unknown
573936-52-4 C₁₈H₁₆N₄O₂S₂ Triazole-thienyl, sulfanylacetamide Triazole Unknown
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate C₁₃H₁₀ClF₃N₂O₂S Chloro-trifluoromethylpyridinyl Thiazole Agrochemical applications

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